molecular formula C8H12N2S B1372997 Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine CAS No. 1211508-04-1

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B1372997
CAS No.: 1211508-04-1
M. Wt: 168.26 g/mol
InChI Key: FLZXXKPDILZZGE-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2S. It is characterized by a cyclopropyl group attached to a thiazole ring, which is further substituted with a methyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 5-methyl-1,3-thiazole-2-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZXXKPDILZZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 2
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 3
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 4
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 5
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 6
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

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